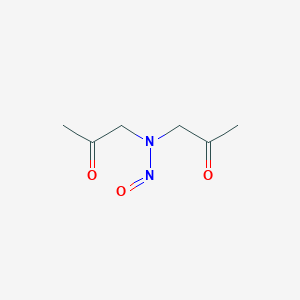

N-Nitrosobis(2-oxopropyl)amine

Description

Properties

IUPAC Name |

N,N-bis(2-oxopropyl)nitrous amide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O3/c1-5(9)3-8(7-11)4-6(2)10/h3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKRYBBWYDSDZHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CN(CC(=O)C)N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2021022 | |

| Record name | 1,1′-(Nitrosoimino)bis[2-propanone] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2021022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60599-38-4 | |

| Record name | 1,1′-(Nitrosoimino)bis[2-propanone] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60599-38-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nitrosobis(2-oxopropyl)amine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060599384 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1′-(Nitrosoimino)bis[2-propanone] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2021022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BIS(2-OXOPROPYL)NITROSAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H5C28SA7UB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

N-Nitrosobis(2-oxopropyl)amine (BOP): A Technical Guide to its Mechanism of Action in Pancreatic Carcinogenesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Nitrosobis(2-oxopropyl)amine (BOP) is a potent chemical carcinogen widely utilized in preclinical research to induce pancreatic ductal adenocarcinoma (PDAC) in animal models, particularly the Syrian golden hamster. This model recapitulates many of the histological and molecular features of human PDAC. Understanding the mechanism of action of BOP is crucial for elucidating the etiology of pancreatic cancer and for the development of novel preventative and therapeutic strategies. This technical guide provides an in-depth overview of the core mechanisms of BOP-induced pancreatic carcinogenesis, including its metabolic activation, DNA damage induction, and impact on key cellular signaling pathways. Detailed experimental protocols and quantitative data are presented to facilitate further research in this field.

Metabolic Activation of this compound

The carcinogenicity of BOP is contingent upon its metabolic activation to reactive intermediates that can interact with cellular macromolecules. The primary site of BOP metabolism is the liver, although the pancreas also possesses metabolic capacity, albeit at a lower rate.[1][2]

The metabolic pathway involves the reduction of one or both of the oxopropyl side chains. The initial and major metabolite is N-nitroso(2-hydroxypropyl)(2-oxopropyl)amine (HPOP).[1][2][3][4] Further reduction can lead to the formation of N-nitrosobis(2-hydroxypropyl)amine (BHP).[3][4]

Metabolic conversion of BOP to HPOP is catalyzed by both microsomal and cytosolic enzymes.[1][2] The microsomal pathway is dependent on reduced nicotinamide adenine dinucleotide (NADH), while the cytosolic pathway can utilize either NADH or reduced nicotinamide adenine dinucleotide phosphate (NADPH).[1][2]

Metabolic Pathway of BOP

Caption: Metabolic activation pathway of this compound (BOP).

Induction of DNA Damage and Mutagenesis

The reactive metabolites of BOP are electrophilic and can form covalent adducts with cellular macromolecules, most importantly DNA. The formation of DNA adducts is a critical initiating event in BOP-induced carcinogenesis. Two of the most prevalent DNA adducts identified are N⁷-methylguanine and O⁶-methylguanine.[5] The formation of O⁶-methylguanine is particularly pro-mutagenic as it can lead to G:C to A:T transition mutations during DNA replication.

BOP has been demonstrated to be a more potent mutagen than its metabolite HPOP.[6][7] This suggests that BOP may also be activated to mutagenic metabolites through pathways independent of its reduction to HPOP.[6][7]

Alterations in Cellular Signaling Pathways

BOP-induced carcinogenesis is characterized by the deregulation of key cellular signaling pathways that control cell proliferation, survival, and differentiation. A hallmark of BOP-induced pancreatic tumors in hamsters is the high frequency of activating mutations in the Kras oncogene.[5] These mutations are found in early pre-neoplastic lesions, indicating that they are an early event in the carcinogenic process.[5]

Signaling Cascade in BOP-Induced Pancreatic Carcinogenesis

Caption: Signaling cascade in BOP-induced pancreatic carcinogenesis.

Histopathological Progression of BOP-Induced Pancreatic Neoplasia

The administration of BOP to Syrian hamsters leads to a well-defined histopathological progression of pancreatic lesions that closely mirrors the development of human PDAC. The earliest changes involve the necrosis and degeneration of acinar cells, followed by the hyperplasia of the ductal epithelium.[5] These hyperplastic lesions can then progress to papillary structures and ultimately to invasive adenocarcinoma.[5] Immunohistochemical studies have shown that BOP-induced neoplasms arise from the ductal epithelium.[8]

Quantitative Data Summary

The following tables summarize key quantitative data related to the metabolism and carcinogenicity of BOP.

Table 1: Metabolic Rates of BOP in Hamster Tissues

| Tissue | Enzyme Fraction | Cofactor | Metabolic Rate (nmol HPOP/min/mg protein) |

| Liver | Microsomes | NADH | 9.1 |

| Liver | Cytosol | NADPH | 2.3 |

| Pancreas | Cytosol | NADPH | 0.35 |

| Data extracted from Kokkinakis et al., Cancer Research, 1983.[1][2] |

Table 2: Carcinogenicity of BOP in Syrian Hamsters

| BOP Dose | Route of Administration | Tumor Incidence (%) | Tumor Type | Reference |

| Chronic weekly s.c. injections | Subcutaneous | High | Pancreatic ductal adenocarcinoma, lung, liver, gallbladder, kidney tumors | Pour et al., 1974 |

| Chronic in drinking water | Oral | High | Intrahepatic and extrahepatic bile duct neoplasms, few pancreatic tumors | Pour et al., 1975 |

| This table presents a qualitative summary based on the provided search results. Specific quantitative incidence rates would require sourcing the original publications. |

Detailed Experimental Protocols

In Vitro Metabolism of BOP by Liver and Pancreas Fractions

Objective: To determine the rate of BOP metabolism to HPOP by microsomal and cytosolic fractions of hamster liver and pancreas.

Materials:

-

Syrian golden hamsters

-

This compound (BOP)

-

Reduced nicotinamide adenine dinucleotide (NADH)

-

Reduced nicotinamide adenine dinucleotide phosphate (NADPH)

-

Buffer solutions (e.g., Tris-HCl, pH 7.4)

-

Centrifuge

-

High-performance liquid chromatography (HPLC) system

Protocol:

-

Tissue Homogenization: Euthanize hamsters and perfuse the liver and pancreas with ice-cold buffer. Homogenize the tissues in buffer.

-

Subcellular Fractionation: Centrifuge the homogenate at low speed to remove nuclei and cell debris. Centrifuge the resulting supernatant at high speed to pellet the microsomes. The supernatant from this step is the cytosolic fraction.

-

Incubation: Incubate a defined amount of microsomal or cytosolic protein with BOP in the presence of either NADH or NADPH at 37°C.

-

Reaction Termination: Stop the reaction by adding a quenching solvent (e.g., acetonitrile).

-

Analysis: Centrifuge the samples to pellet the protein. Analyze the supernatant for the presence of HPOP using HPLC with a suitable column and mobile phase.

-

Quantification: Quantify the amount of HPOP produced by comparing the peak area to a standard curve. Calculate the metabolic rate as nmol of HPOP formed per minute per mg of protein.

Induction of Pancreatic Cancer in Syrian Hamsters with BOP

Objective: To induce pancreatic ductal adenocarcinoma in Syrian hamsters for histopathological and molecular analysis.

Materials:

-

Syrian golden hamsters

-

This compound (BOP)

-

Sterile saline or other suitable vehicle

-

Animal housing and care facilities

Protocol:

-

Animal Acclimation: Acclimate hamsters to the housing conditions for at least one week before the start of the experiment.

-

BOP Administration: Prepare a solution of BOP in a sterile vehicle. Administer BOP to the hamsters via subcutaneous injection. A typical dosing regimen is a weekly injection for a specified number of weeks. The dose and duration will depend on the experimental design.

-

Monitoring: Monitor the animals regularly for signs of tumor development, such as weight loss, abdominal distension, and lethargy.

-

Termination and Tissue Collection: At the end of the study period or when animals become moribund, euthanize the hamsters. Perform a complete necropsy and collect the pancreas and other organs of interest.

-

Histopathological Analysis: Fix the pancreas in formalin and embed in paraffin. Section the tissue and stain with hematoxylin and eosin (H&E) for histopathological evaluation of pre-neoplastic and neoplastic lesions.

-

Molecular Analysis: Snap-freeze portions of the pancreas in liquid nitrogen for subsequent molecular analyses, such as DNA extraction for mutation analysis (e.g., Kras) or RNA extraction for gene expression studies.

Experimental Workflow for Studying BOP-Induced Carcinogenesis

Caption: A generalized experimental workflow for studying BOP-induced carcinogenesis.

Conclusion

This compound is an invaluable tool for studying pancreatic carcinogenesis. Its mechanism of action involves metabolic activation to DNA-damaging agents, leading to mutations in key oncogenes such as Kras and the subsequent deregulation of cellular signaling pathways. The resulting histopathological progression in animal models closely mimics human PDAC. A thorough understanding of these mechanisms is essential for researchers and drug development professionals working to combat this devastating disease. This guide provides a comprehensive overview of the current knowledge and methodologies to support these efforts.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. aacrjournals.org [aacrjournals.org]

- 3. The metabolism of this compound by microsomes and hepatocytes from Fischer 344 rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. Chemical Induced Pre-Clinical Models of Pancreatic Cancer | Pancreapedia [pancreapedia.org]

- 6. Activation of this compound and N-nitroso(2-hydroxypropyl)-(2-oxopropyl)amine to mutagens for V79 cells by isolated hamster and rat pancreatic acinar cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Cytokeratin antigen in BOP-induced pancreatic tumors--implications for histogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Carcinogenic Properties of N-Nitrosobis(2-oxopropyl)amine (BOP)

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Nitrosobis(2-oxopropyl)amine (BOP) is a potent nitrosamine carcinogen extensively utilized in experimental cancer research, primarily as a robust inducer of pancreatic ductal adenocarcinoma (PDAC) in the Syrian golden hamster model. This model recapitulates many of the histopathological and molecular features of human PDAC, making it an invaluable tool for studying pancreatic carcinogenesis and evaluating novel therapeutic interventions. This technical guide provides a comprehensive overview of the carcinogenic properties of BOP, detailing its organ specificity in different animal models, quantitative data on tumor induction, and the underlying molecular mechanisms, with a particular focus on its metabolic activation and the pivotal role of KRAS gene mutations. Detailed experimental protocols for carcinogenicity studies and visual representations of key biological pathways are also presented to facilitate further research in this field.

Introduction

N-nitrosamines are a class of chemical compounds with well-established carcinogenic activity in a wide range of animal species. Among these, this compound (BOP) has emerged as a particularly potent and organ-specific carcinogen. Its ability to reliably induce pancreatic tumors in hamsters that are histologically similar to human PDAC has made the BOP-hamster model a cornerstone of pancreatic cancer research. Understanding the carcinogenic properties of BOP is crucial for leveraging this model effectively to investigate the etiology of pancreatic cancer, identify biomarkers for early detection, and develop novel therapeutic strategies.

Carcinogenic Profile of this compound (BOP)

The carcinogenic effects of BOP exhibit significant species and organ specificity. While it is a potent inducer of pancreatic cancer in hamsters, its effects in rats are more varied, targeting different organs.

In Syrian Golden Hamsters

In Syrian golden hamsters, BOP is a highly specific and potent inducer of pancreatic ductal adenocarcinomas.[1] These tumors share remarkable similarities with human PDAC in terms of their histological progression from precursor lesions, such as pancreatic intraepithelial neoplasia (PanIN), to invasive carcinoma.[2] Beyond the pancreas, BOP can also induce tumors in other organs of the hamster, including the lungs, liver (cholangiocellular carcinomas), and gallbladder, though with lower incidence compared to the pancreas.[3][4]

In Rats

In contrast to its effects in hamsters, BOP administration to rats primarily induces tumors in organs other than the pancreas. In Wistar-derived MRC rats, weekly subcutaneous injections of BOP resulted in a high incidence of tumors in the thyroid gland (60%), colon (67%), liver (53%), urinary bladder (33%), and urethra (73%).[5][6] The respiratory tract and kidneys also showed neoplastic changes, but to a lesser extent.[5][6] Studies in newborn Fischer F-344 rats have shown susceptibility to BOP-induced hepatocellular carcinoma, nephroblastoma, and testicular tumors.[7]

Quantitative Data on BOP-Induced Carcinogenesis

The following tables summarize quantitative data from various studies on the carcinogenic effects of BOP in hamsters and rats, providing insights into tumor incidence, latency, and multiplicity.

Table 1: Carcinogenicity of BOP in Syrian Golden Hamsters

| Dose and Administration Route | Duration of Treatment | Target Organ | Tumor Incidence (%) | Tumor Latency | Tumor Multiplicity | Reference |

| 10 mg/kg, s.c., weekly | 10 weeks | Pancreas | 23.6% (13/55) | Tumors detected from 20 weeks post-injection | - | [8] |

| 20 mg/kg, s.c., single dose | 46 weeks | Pancreas | 3% - 31% (depending on timing relative to partial pancreatectomy) | 46 weeks | 1.0 - 2.6 carcinomas per tumor-bearing hamster | [9] |

| 2.5 mg/kg, s.c., weekly | For life | Pancreas | 13.6% (3/22) in non-diabetic Chinese hamsters | - | Adenomas (3), Carcinoma in situ (1), Adenocarcinoma (2) | [10] |

| Gavage (unspecified dose) | - | Pancreas, Lung, Liver | High incidence in all three organs | - | - | [4] |

s.c. = subcutaneous

Table 2: Carcinogenicity of BOP in Rats

| Strain | Dose and Administration Route | Duration of Treatment | Target Organ(s) | Tumor Incidence (%) | Reference |

| Wistar-derived MRC | Equitoxic doses, s.c., weekly | - | Thyroid Gland | 60% | [5][6] |

| Colon | 67% | [5][6] | |||

| Liver | 53% | [5][6] | |||

| Urinary Bladder | 33% | [5][6] | |||

| Urethra | 73% | [5][6] | |||

| Kidneys | 27% | [5][6] | |||

| Respiratory Tract | 20% | [5][6] | |||

| Sprague-Dawley | Weekly s.c. injections | For life | Nasal Cavity, Thyroid Gland, Urothelium | 100% (overall) | [11] |

| Fischer F-344 (newborn) | Twice weekly for 11 doses | 26 weeks | Liver (Hepatocellular Carcinoma) | 53% (males), 46% (females) | [7] |

| Kidney (Nephroblastoma) | 21% (males), 11% (females) | [7] | |||

| Testis (Gonadal Stromal Tumors) | 68% (males) | [7] | |||

| F-344 (female) | In drinking water | - | Liver (Hepatocellular Carcinoma & Hemangiosarcoma), Lung (Adenomas) | High incidence | [12] |

s.c. = subcutaneous

Mechanisms of Carcinogenesis

The carcinogenic effects of BOP are attributed to its metabolic activation into reactive electrophiles that can form DNA adducts, leading to genetic mutations.

Metabolic Activation

BOP itself is a procarcinogen that requires metabolic activation to exert its genotoxic effects.[13][14] The metabolic pathway involves a series of oxidation and reduction reactions. A key step is the reduction of one of the oxopropyl groups to a hydroxypropyl group, forming N-nitroso(2-hydroxypropyl)(2-oxopropyl)amine (HPOP).[13][15] Further metabolism can lead to the formation of highly reactive alkylating agents. These electrophilic intermediates can then bind to nucleophilic sites in DNA, forming DNA adducts.[16][17] If not repaired, these adducts can lead to mispairing during DNA replication, resulting in permanent mutations.

Role of KRAS Mutations

A hallmark of BOP-induced pancreatic carcinogenesis in hamsters is the high frequency of activating point mutations in the KRAS oncogene, which is also mutated in over 90% of human pancreatic cancers.[18][19][20] These mutations, most commonly occurring at codon 12, lock the KRAS protein in a constitutively active, GTP-bound state.[19] This leads to the persistent activation of downstream signaling pathways, including the RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, which promote cell proliferation, survival, and invasion.[21] The consistent induction of KRAS mutations by BOP underscores the molecular mimicry of the hamster model to human PDAC.

Experimental Protocols for BOP-Induced Carcinogenesis

Standardized protocols are essential for the reproducible induction of tumors using BOP. The following outlines a general experimental workflow for a pancreatic carcinogenesis study in Syrian golden hamsters.

Animal Model

-

Species: Syrian golden hamster (Mesocricetus auratus)

-

Age: 6-8 weeks at the start of the experiment

-

Sex: Male or female (note any sex-specific differences in response)

-

Housing: Maintained in a controlled environment with a 12-hour light/dark cycle, and access to standard chow and water ad libitum.

Carcinogen Preparation and Administration

-

BOP Solution: this compound is typically dissolved in a sterile vehicle such as physiological saline.

-

Dosage: A common dosage regimen is 10 mg/kg body weight.[8]

-

Route of Administration: Subcutaneous (s.c.) injection is the most frequently used route for inducing pancreatic tumors.

-

Frequency and Duration: Weekly injections for a period of 10-12 weeks are often sufficient to induce preneoplastic and neoplastic lesions in the pancreas.[8] The total duration of the experiment can range from 20 weeks to the lifespan of the animal, depending on the study endpoints.

Monitoring and Endpoint Analysis

-

Animal Health: Animals should be monitored regularly for signs of toxicity, tumor development (e.g., palpable masses), and overall health. Body weights should be recorded weekly.

-

Termination: Animals are euthanized at predetermined time points or when they become moribund.

-

Necropsy: A thorough necropsy is performed, and all major organs, particularly the pancreas, liver, lungs, and kidneys, are examined for gross abnormalities.

-

Histopathology: Tissues are fixed in 10% neutral buffered formalin, processed, embedded in paraffin, sectioned, and stained with hematoxylin and eosin (H&E) for microscopic examination by a qualified pathologist.

Conclusion

This compound is a powerful and versatile tool in experimental oncology. Its ability to induce pancreatic ductal adenocarcinoma in hamsters with high fidelity to the human disease provides an invaluable platform for investigating the molecular pathogenesis of this deadly cancer and for the preclinical evaluation of novel diagnostic and therapeutic strategies. A thorough understanding of its carcinogenic properties, including its organotropism, dose-response relationships, and mechanisms of action, is paramount for the design and interpretation of studies utilizing this important carcinogen. This guide provides a foundational resource for researchers aiming to leverage the BOP-induced cancer model to advance our understanding and treatment of pancreatic and other cancers.

References

- 1. The KRAS signaling pathway's impact on the characteristics of pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Experimental Animal Models of Pancreatic Carcinogenesis for Prevention Studies and Their Relevance to Human Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Chemical Induced Pre-Clinical Models of Pancreatic Cancer | Pancreapedia [pancreapedia.org]

- 4. Comparison of the carcinogenic effectiveness of N-nitrosobis(2-hydroxypropyl)amine, this compound, N-nitroso(2-hydroxypropyl)(2-oxopropyl)amine, and N-nitroso-2,6-dimethylmorpholine in Syrian hamsters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Carcinogenicity of N-nitrosobis(2-hydroxypropyl)amine and this compound in MRC rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. Carcinogenic effect of N-nitrosobis (2-oxopropyl)amine in newborn rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. FDG-PET in the detection of early pancreatic cancer in a BOP hamster model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Modification of pancreatic carcinogenesis in the hamster model. 2. The effect of partial pancreatectomy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pancreatic carcinogenicity of N-nitrosobis(2-oxopropyl)-amine in diabetic and non-diabetic Chinese hamsters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The carcinogenic effect of bis-(2-oxopropyl)-nitrosamine on Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Carcinogenesis in F-344 rats by nitrosobis(2-oxopropyl)amine and related compounds administered in drinking water - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The metabolism of this compound by microsomes and hepatocytes from Fischer 344 rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. academic.oup.com [academic.oup.com]

- 15. academic.oup.com [academic.oup.com]

- 16. Metabolic responses induced by DNA damage and poly (ADP-ribose) polymerase (PARP) inhibition in MCF-7 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Alkylating Agents - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. KRAS Mutations and Pancreatic Cancer - Pancreatic Cancer Action Network [pancan.org]

- 19. Frontiers | Targeting KRAS mutations in pancreatic cancer: opportunities for future strategies [frontiersin.org]

- 20. pancreatic.org [pancreatic.org]

- 21. Frontiers | KRAS mutation: The booster of pancreatic ductal adenocarcinoma transformation and progression [frontiersin.org]

An In-depth Technical Guide to N-Nitrosobis(2-oxopropyl)amine: IUPAC Name and Synonyms

For researchers, scientists, and professionals in drug development, precise chemical identification is paramount. This guide provides the standardized nomenclature and common synonyms for the chemical compound N-Nitrosobis(2-oxopropyl)amine, a substance of interest in toxicological and carcinogenic studies.

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is N,N-bis(2-oxopropyl)nitrous amide [1][2].

Chemical Identity and Synonyms

To facilitate comprehensive literature searches and unambiguous communication, a list of synonyms and identifiers for this compound is provided below. The common abbreviation for this compound is BOP[3].

| Identifier Type | Identifier |

| IUPAC Name | N,N-bis(2-oxopropyl)nitrous amide[1][2] |

| Common Name | This compound |

| Abbreviation | BOP[3] |

| CAS Number | 60599-38-4 |

| Molecular Formula | C6H10N2O3[1] |

| SMILES | CC(=O)CN(CC(=O)C)N=O[1][2] |

| InChI | InChI=1S/C6H10N2O3/c1-5(9)3-8(7-11)4-6(2)10/h3-4H2,1-2H3[1][2] |

| InChIKey | AKRYBBWYDSDZHG-UHFFFAOYSA-N[1][2] |

References

N-Nitrosobis(2-oxopropyl)amine (BOP): A Technical Overview of its Discovery, Carcinogenic Properties, and Molecular Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Nitrosobis(2-oxopropyl)amine (BOP) is a potent pancreatic carcinogen that has been instrumental in the development of animal models for pancreatic ductal adenocarcinoma (PDAC). This technical guide provides an in-depth overview of the discovery and historical context of BOP, alongside a detailed examination of its carcinogenic effects, metabolic pathways, and the molecular signaling cascades implicated in its mechanism of action. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals engaged in cancer research and drug development, facilitating a deeper understanding of this critical experimental compound.

Discovery and Historical Context

This compound emerged from the study of nitrosamines, a class of chemical compounds known for their carcinogenic properties. BOP was first investigated as a postulated β-metabolite of di-n-propylnitrosamine. Seminal work in the 1970s, notably by researchers like F.W. Krüger, was pivotal in synthesizing and characterizing BOP and its potent carcinogenic activity, particularly its tropism for the pancreas in Syrian hamsters.[1] This discovery was a significant milestone, providing a reliable method for inducing pancreatic tumors in animal models that histopathologically resemble human PDAC, thus paving the way for extensive research into the pathogenesis and treatment of this devastating disease.

Carcinogenic Profile

BOP is a well-established carcinogen with a pronounced organotropic effect on the pancreas, particularly in Syrian golden hamsters. However, its carcinogenic activity extends to other organs and varies depending on the animal model and the route of administration.

Carcinogenicity in Syrian Golden Hamsters

Subcutaneous administration of BOP to Syrian golden hamsters consistently induces a high incidence of pancreatic ductal adenocarcinomas.[2] Studies have shown that even a single dose can lead to the development of pancreatic adenomas, with chronic weekly injections resulting in adenocarcinomas in as early as 13 weeks.[2] In addition to pancreatic tumors, neoplasms of the lung, liver, and kidney have also been observed, although at a lower frequency.[2] Oral administration of BOP in drinking water, in contrast, leads to a high incidence of intra- and extrahepatic bile duct neoplasms, with fewer pancreatic tumors.[3]

Carcinogenicity in Rats

In rats, the carcinogenic profile of BOP differs from that observed in hamsters. Weekly subcutaneous injections in Wistar-derived MRC rats induced a high incidence of tumors in the thyroid gland (60%), colon (67%), and liver (53%).[4] Tumors of the kidneys (27%), urinary bladder (33%), urethra (73%), and respiratory tract (20%) were also noted.[4] Notably, BOP was not found to be carcinogenic to the esophagus and pharynx in this rat model.[4] Studies in newborn Fischer F-344 rats demonstrated that BOP induced hepatocellular carcinoma, nephroblastoma, and gonadal stromal tumors.[5]

Table 1: Comparative Tumor Incidence of this compound (BOP) in Different Animal Models

| Animal Model | Route of Administration | Primary Target Organs | Other Affected Organs | Reference |

| Syrian Golden Hamster | Subcutaneous | Pancreas (Ductal Adenocarcinoma) | Lung, Liver, Kidney | [2] |

| Syrian Golden Hamster | Oral (Drinking Water) | Bile Ducts (Intra- and Extrahepatic) | Pancreas (few) | [3] |

| MRC Rats | Subcutaneous | Thyroid Gland, Colon, Liver, Urethra | Kidneys, Urinary Bladder, Respiratory Tract | [4] |

| Newborn Fischer F-344 Rats | Subcutaneous | Liver (Hepatocellular Carcinoma), Kidney (Nephroblastoma), Testis (Gonadal Stromal Tumors) | Pancreas (microscopic foci) | [5] |

Metabolism

The metabolic activation of BOP is a critical step in its carcinogenic mechanism. The primary metabolic pathway involves the reduction of one or both of its oxopropyl groups.

Freshly isolated hepatocytes from Fischer 344 rats have been shown to efficiently metabolize BOP.[6] The principal metabolites identified are N-nitroso(2-hydroxypropyl)(2-oxopropyl)amine (HPOP) and N-nitrosobis(2-hydroxypropyl)amine (BHP).[6] Interestingly, microsomal fractions from uninduced rat livers do not appear to metabolize BOP, suggesting that cytosolic enzymes are primarily responsible for its initial metabolic conversion.[6]

The kinetics of BOP metabolism in rat hepatocytes indicate the involvement of at least two enzymatic components with different affinities for the substrate. A high-affinity component with a Km of 0.13 mM and a low-affinity component with a Km of 1.3 mM have been described.[6]

Caption: Metabolic pathway of this compound (BOP).

Molecular Mechanisms and Signaling Pathways

The precise molecular mechanisms by which BOP induces carcinogenesis are still under investigation. However, it is widely accepted that its genotoxic effects, following metabolic activation, play a central role. The resulting DNA damage can lead to mutations in key oncogenes and tumor suppressor genes, driving the initiation and progression of cancer. Given the high frequency of KRAS mutations in human pancreatic cancer, it is strongly hypothesized that BOP-induced pancreatic tumors in animal models also harbor mutations in this critical signaling pathway.

While direct studies definitively linking BOP exposure to specific signaling pathway alterations are limited, the histopathological and molecular similarities between BOP-induced hamster pancreatic cancer and human PDAC suggest the involvement of common pathways. These include:

-

KRAS Signaling: The KRAS oncogene is mutated in over 90% of human pancreatic cancers, leading to constitutive activation of downstream signaling pathways that promote cell proliferation, survival, and metabolic reprogramming. It is a logical and highly probable target for the mutagenic effects of BOP metabolites.

-

TGF-β Signaling: The transforming growth factor-beta (TGF-β) pathway has a dual role in cancer, acting as a tumor suppressor in the early stages and a promoter of invasion and metastasis in later stages. Alterations in this pathway are common in pancreatic cancer.

-

Notch Signaling: The Notch signaling pathway is crucial for pancreatic development and has been implicated in the initiation and progression of pancreatic cancer by regulating cell fate decisions, proliferation, and apoptosis.

Caption: Hypothetical signaling cascade in BOP-induced pancreatic carcinogenesis.

Experimental Protocols

The following are generalized protocols based on methodologies reported in the literature for the use of BOP in carcinogenicity studies. Researchers should consult the specific publications for detailed experimental parameters.

Animal Model and Husbandry

-

Species: Syrian golden hamsters or Wistar rats are commonly used.

-

Age: Typically, animals are started on the study at 6-8 weeks of age.

-

Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and provided with standard laboratory chow and water ad libitum, unless the experimental design specifies a modified diet.

Preparation and Administration of BOP

-

Preparation: BOP is typically dissolved in a suitable vehicle, such as sterile saline, for injection. The concentration should be calculated to deliver the desired dose in a reasonable injection volume (e.g., 0.1-0.2 mL for a hamster).

-

Administration: For pancreatic carcinogenesis studies, subcutaneous injection is the most common route. For studies investigating bile duct tumors, BOP can be administered in the drinking water.

Carcinogenicity Study Design (Example)

-

Groups:

-

Group 1: Control animals receiving vehicle injections.

-

Group 2: Experimental animals receiving weekly subcutaneous injections of BOP (e.g., 10 mg/kg body weight) for a specified duration (e.g., 6-18 weeks).

-

-

Monitoring: Animals should be monitored regularly for clinical signs of toxicity and tumor development. Body weights should be recorded weekly.

-

Termination: The study may be terminated at a predetermined time point (e.g., 25-30 weeks) or when animals become moribund.

-

Necropsy and Histopathology: At termination, a full necropsy should be performed. The pancreas and other organs of interest should be collected, fixed in 10% neutral buffered formalin, processed, embedded in paraffin, sectioned, and stained with hematoxylin and eosin (H&E) for histopathological evaluation.

Metabolism Study Design (Outline)

-

System: Isolated hepatocytes or subcellular fractions (microsomes, cytosol).

-

Incubation: Incubate the biological system with a known concentration of BOP.

-

Sample Collection: Collect samples at various time points.

-

Metabolite Extraction: Extract metabolites from the samples using appropriate organic solvents.

-

Analysis: Analyze the extracted samples using techniques such as high-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS) to identify and quantify BOP and its metabolites.

References

- 1. Augmentation of carcinogenesis by this compound administered during S phase of the cell cycle in regenerating hamster pancreas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A potent pancreatic carcinogen in Syrian hamsters: this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The effect of this compound after oral administration to hamsters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Carcinogenicity of N-nitrosobis(2-hydroxypropyl)amine and this compound in MRC rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Carcinogenic effect of N-nitrosobis (2-oxopropyl)amine in newborn rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The metabolism of this compound by microsomes and hepatocytes from Fischer 344 rats - PubMed [pubmed.ncbi.nlm.nih.gov]

N-Nitrosobis(2-oxopropyl)amine (BOP) Toxicological Profile in Rodents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Nitrosobis(2-oxopropyl)amine (BOP) is a potent nitrosamine carcinogen extensively used in preclinical research to induce tumors in rodent models, particularly pancreatic cancer in Syrian golden hamsters. Understanding its toxicological profile is crucial for designing and interpreting carcinogenicity studies and for developing novel cancer therapeutics. This technical guide provides a comprehensive overview of the toxicological effects of BOP in rodents, with a focus on its carcinogenicity, metabolism, and mechanisms of action.

Carcinogenicity in Rodents

BOP exhibits marked species and organ specificity in its carcinogenic effects. While it is a potent inducer of pancreatic ductal adenocarcinoma in Syrian golden hamsters, its effects in rats are different, primarily targeting other organs.

Syrian Golden Hamsters: A Model for Pancreatic Cancer

Subcutaneous administration of BOP to Syrian golden hamsters reliably induces pancreatic ductal adenocarcinomas that closely mimic the histopathology and molecular characteristics of human pancreatic cancer.[1][2] The induced tumors often harbor mutations in the Kras gene, a key driver in human pancreatic carcinogenesis.[3] BOP administration in hamsters leads to the development of precursor lesions such as hyperplasia and carcinoma in situ, which progress to invasive adenocarcinoma.[3]

Rats: A Different Spectrum of Tumors

In contrast to hamsters, BOP administration to rats does not typically induce pancreatic tumors.[3] Instead, it has been shown to cause tumors in other organs, including the liver, lungs, kidneys, and thyroid gland.[4][5] The route of administration can also influence the tumor spectrum in rats. For example, oral administration of BOP has been shown to induce a high incidence of liver neoplasms.[3]

Quantitative Toxicological Data

The following tables summarize key quantitative data from various studies on the carcinogenicity of BOP in rodents.

Table 1: Carcinogenicity of this compound (BOP) in Syrian Golden Hamsters

| Route of Administration | Dose and Schedule | Duration of Study | Target Organ(s) | Tumor Incidence | Key Findings |

| Subcutaneous (s.c.) | 10 mg/kg, once weekly for 4 weeks | 30 weeks | Pancreas, Lung, Liver, Nasal Cavity | Pancreatic ductal carcinoma in situ: 16/18 (89%); Pseudoductular and ductular adenomas: nearly all hamsters | Ideal regimen for inducing tumors in multiple organs.[3] |

| Subcutaneous (s.c.) | 20 mg/kg, single dose | Several weeks | Pancreas | - | Induces hypertrophy and hyperplasia of centroacinar cells as early changes.[3] |

| Subcutaneous (s.c.) | 20 mg/kg, once weekly for 3 weeks | 19 weeks | Pancreas | Not specified | Used to study the role of cholecystokinin in pancreatic carcinogenesis.[6] |

| Subcutaneous (s.c.) | 10 mg/kg, once weekly for 10 weeks | 28 weeks | Pancreas | Pancreatic cancer in 13/55 (24%) hamsters | Used in a study to detect early pancreatic cancer using FDG-PET.[7] |

| Subcutaneous (s.c.) | 20 mg/kg, single dose | 46 weeks | Pancreas | 3% - 31% depending on timing relative to partial pancreatectomy | Carcinogenesis was enhanced when BOP was administered 1 week after partial pancreatectomy.[8] |

| Oral (in drinking water) | Not specified | 90 days | Intra- and extrahepatic bile ducts | High incidence | Route of administration significantly alters the target organ.[9] |

Table 2: Carcinogenicity of this compound (BOP) in Rats

| Strain | Route of Administration | Dose and Schedule | Target Organ(s) | Tumor Incidence | Key Findings |

| Wister-derived MRC | Subcutaneous (s.c.) | Equitoxic doses (not specified) | Kidneys, Thyroid gland, Urinary bladder, Urethra, Respiratory tract, Colon, Liver | Kidneys (27%), Thyroid gland (60%), Urinary bladder (33%), Urethra (73%), Respiratory tract (20%), Colon (67%), Liver (53%) | BOP was ineffective in the esophagus and pharynx.[4] |

| Fischer 344 (newborn) | Not specified | Twice weekly for 11 doses | Liver, Kidney, Testis | Hepatocellular carcinoma (53% males, 46% females), Nephroblastoma (21% males, 11% females), Gonadal stromal tumors (68% males) | Newborn rats are sensitive to BOP's carcinogenic effects in specific organs.[5] |

| Fischer 344 | Oral (in drinking water) | Not specified | Liver, Lungs | High incidence of hepatocellular carcinomas, hemangiosarcomas, and lung adenomas | Oral administration targets the liver and lungs.[10] |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of toxicological studies. Below are examples of experimental protocols for BOP-induced carcinogenesis in hamsters.

Protocol 1: Induction of Pancreatic Cancer in Syrian Golden Hamsters

-

Animal Model: Male Syrian golden hamsters, 6-8 weeks old.

-

Carcinogen: this compound (BOP).

-

Dosage and Administration: A single subcutaneous injection of BOP at a dose of 20 mg/kg body weight.[3] Alternatively, weekly subcutaneous injections of 10 mg/kg for 4-10 weeks can be used.[3][7]

-

Housing and Diet: Animals are housed in a controlled environment with a standard diet and water ad libitum.

-

Monitoring: Animals are monitored regularly for signs of tumor development, including weight loss and abdominal palpation.

-

Termination and Tissue Collection: The experiment is typically terminated after a predefined period (e.g., 30-52 weeks), or when animals show signs of morbidity.[3][9] At necropsy, the pancreas and other organs are collected, fixed in 10% formalin, and processed for histopathological examination.

-

Histopathology: Tissues are embedded in paraffin, sectioned, and stained with hematoxylin and eosin (H&E) for microscopic evaluation of neoplastic and preneoplastic lesions.

Protocol 2: Evaluation of Modifying Agents on BOP-Induced Carcinogenesis

-

Animal Model and Carcinogen Administration: As described in Protocol 1.

-

Test Agent Administration: The test agent (potential inhibitor or promoter) is administered to the animals, typically starting before, during, or after BOP administration. The route and schedule of administration will depend on the specific agent being tested. For example, dietary agents can be mixed into the standard chow.[11]

-

Control Groups: Appropriate control groups should be included, such as a vehicle control group (receiving the solvent used for the test agent) and a BOP-only control group.

-

Data Collection and Analysis: Tumor incidence, multiplicity, and size are compared between the different treatment groups to assess the effect of the test agent. Statistical analysis is performed to determine the significance of any observed differences.

Visualization of Pathways and Workflows

BOP Metabolism

BOP is metabolized in rodents to several key intermediates, including N-nitroso(2-hydroxypropyl)(2-oxopropyl)amine (HPOP) and N-nitrosobis(2-hydroxypropyl)amine (BHP).[5][10] This metabolic activation is crucial for its carcinogenic activity.

Metabolic pathway of this compound (BOP) in rodents.

Kras Signaling Pathway in BOP-Induced Pancreatic Cancer

A hallmark of BOP-induced pancreatic cancer in hamsters is the activation of the Kras signaling pathway, which plays a central role in cell proliferation and survival.[3]

Simplified Kras signaling pathway activated in BOP-induced pancreatic cancer.

Experimental Workflow for a BOP Carcinogenicity Study

A typical workflow for a study investigating the carcinogenic effects of BOP in rodents is outlined below.

General experimental workflow for a BOP-induced carcinogenicity study in rodents.

Conclusion

This compound is a valuable tool for studying carcinogenesis, particularly pancreatic cancer in the Syrian golden hamster model. Its distinct toxicological profile in different rodent species underscores the importance of species selection in preclinical cancer research. This guide provides a foundational understanding of BOP's effects, offering researchers and drug development professionals essential information for designing and interpreting studies that utilize this potent carcinogen. A thorough understanding of the experimental variables, metabolic pathways, and signaling mechanisms involved is critical for advancing our knowledge of cancer biology and for the development of effective therapeutic interventions.

References

- 1. Experimental Animal Models of Pancreatic Carcinogenesis for Prevention Studies and Their Relevance to Human Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A potent pancreatic carcinogen in Syrian hamsters: this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Chemical Induced Pre-Clinical Models of Pancreatic Cancer | Pancreapedia [pancreapedia.org]

- 4. gut.bmj.com [gut.bmj.com]

- 5. Species differences in the metabolism of N-nitroso(2-hydroxypropyl)(2-oxopropyl)amine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Role of cholecystokinin in the development of BOP-induced pancreatic lesions in hamsters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. FDG-PET in the detection of early pancreatic cancer in a BOP hamster model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Modification of pancreatic carcinogenesis in the hamster model. 2. The effect of partial pancreatectomy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Inhibition of streptozotocin-induced islet cell tumors and this compound-induced pancreatic exocrine tumors in Syrian hamsters by exogenous insulin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The metabolism of this compound by microsomes and hepatocytes from Fischer 344 rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Enhancement of BOP-induced pancreatic carcinogenesis in selenium-fed Syrian golden hamsters under specific dietary conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

N-Nitrosobis(2-oxopropyl)amine (BOP) as a Model for Pancreatic Carcinogenesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the use of N-Nitrosobis(2-oxopropyl)amine (BOP) in inducing pancreatic carcinogenesis in animal models, primarily the Syrian golden hamster. This model is highly valued for its close resemblance to human pancreatic ductal adenocarcinoma (PDAC) in terms of histopathology and genetic alterations, making it a crucial tool for studying the pathogenesis of pancreatic cancer and for the preclinical evaluation of novel therapeutic and preventive strategies.

Introduction: The BOP-Induced Pancreatic Cancer Model

Pancreatic cancer remains one of the most lethal malignancies worldwide, with a dismal 5-year survival rate.[1] The development of relevant animal models is critical for understanding its complex biology and for testing new treatments. The BOP-induced pancreatic cancer model in Syrian golden hamsters is a well-established and widely used system that recapitulates many key features of the human disease.[2][3]

BOP is a potent nitrosamine carcinogen that, when administered to Syrian golden hamsters, selectively induces tumors in the pancreas that are histologically similar to human PDAC.[1][4] These tumors arise from the ductal epithelium and progress through a series of precursor lesions, including hyperplasia and dysplasia, mirroring the progression of human pancreatic intraepithelial neoplasia (PanIN).[1][3]

Mechanism of Carcinogenesis

The carcinogenic action of BOP is initiated through its metabolic activation, leading to the formation of reactive intermediates that cause DNA damage. When administered subcutaneously, BOP and its metabolite N-nitroso(2-hydroxypropyl)(2-oxopropyl)amine (HPOP) lead to the alkylation of DNA in various organs, including the pancreas.[1] This results in the formation of DNA adducts, such as N-methylguanine and O-methylguanine, which can lead to genetic mutations if not repaired.[1]

A key molecular event in BOP-induced pancreatic carcinogenesis is the activation of the K-ras oncogene through point mutations, predominantly a G to A transition in codon 12.[1][2] This early event is also found in a high percentage of human pancreatic cancers and is considered a crucial step in the initiation of the disease.[2][5] In addition to K-ras mutations, this model also exhibits other genetic and epigenetic alterations found in human PDAC, including the inactivation of the p16 tumor suppressor gene.[2][6]

Experimental Protocols

The induction of pancreatic tumors with BOP in Syrian golden hamsters is a reproducible process. Various protocols have been established, with differences in dosage, frequency of administration, and duration of the experiment.

General Experimental Workflow

The following diagram illustrates a typical workflow for a BOP-induced pancreatic carcinogenesis study.

Caption: A generalized workflow for studies using BOP to induce pancreatic cancer.

Specific Protocols

Below are examples of specific protocols cited in the literature.

Protocol 1: Single High-Dose Administration

-

Animal Model: Syrian golden hamsters.

-

Carcinogen: this compound (BOP).

-

Dosage and Administration: A single subcutaneous injection of 20 mg/kg body weight.[1]

-

Observation Period: Hamsters are sacrificed at various time points weeks after administration to observe the progression of lesions.[1]

-

Endpoint: Histopathological examination of the pancreas for preneoplastic and neoplastic lesions.

Protocol 2: Weekly Low-Dose Administration

-

Animal Model: Male Syrian golden hamsters.

-

Carcinogen: this compound (BOP).

-

Dosage and Administration: Weekly subcutaneous injections of 10 mg/kg body weight for four weeks.[1]

-

Observation Period: Animals are sacrificed 30 weeks after the initial injection.[1]

-

Endpoint: Evaluation of pseudoductular and ductular adenomas, and ductal carcinoma in situ.[1]

Protocol 3: Long-Term Low-Dose Administration for Metastasis Studies

-

Animal Model: Syrian hamsters.

-

Carcinogen: this compound (BOP).

-

Dosage and Administration: Weekly injections of 10 mg/kg body weight for 12 weeks.[7]

-

Observation Period: Animals are monitored up to 18 weeks for tumor development and metastasis.[7]

-

Endpoint: Histological determination of primary tumor incidence and metastases in the abdominal wall, port site, and liver.[7]

Data Presentation: Quantitative Outcomes

The following tables summarize quantitative data from various studies using the BOP model, providing insights into tumor incidence, multiplicity, and the influence of modulating factors.

Table 1: Incidence of Pancreatic Lesions in BOP-Treated Hamsters

| Treatment Protocol | Lesion Type | Incidence (%) | Reference |

| BOP 10 mg/kg weekly for 4 weeks, sacrificed at 30 weeks | Pseudoductular/Ductular Adenomas | Nearly 100% | [1] |

| BOP 10 mg/kg weekly for 4 weeks, sacrificed at 30 weeks | Ductal Carcinoma in situ | 89% (16/18 hamsters) | [1] |

| Single MOP 25 mg/kg SQ injection | Ductule Adenomas or Adenocarcinoma | 80% | [1] |

| Weekly SQ injections of MOP (3.5 mg/kg) for life | Pancreatic Cancer | 93% | [1] |

| Weekly SQ injections of MOP (1.75 mg/kg) for life | Pancreatic Cancer | 87% | [1] |

Table 2: Genetic Alterations in BOP-Induced Pancreatic Cancer

| Genetic Alteration | Lesion Stage | Frequency (%) | Reference |

| K-ras mutation | Hyperplasia | 26% | [1] |

| K-ras mutation | Carcinoma in situ | 76% | [1] |

| K-ras mutation | Adenocarcinoma | 80% | [1] |

| K-ras mutation | Lymph Node Metastases | 43% | [1] |

Table 3: Modulating Factors in BOP-Induced Pancreatic Carcinogenesis

| Modulating Factor | Effect on Pancreatic Cancer | Quantitative Change | Reference |

| High-Fat Diet | Increased incidence of adenocarcinoma | 3-4 fold increase in carcinogenesis | [1] |

| Epidermal Growth Factor (EGF) | Increased incidence of PDAC | 75% with EGF + BOP vs. 44% with BOP alone | [1] |

| Partial Pancreatectomy (1 week before BOP) | Enhanced carcinogenesis | Significantly larger number of tumors | [8][9] |

| Partial Pancreatectomy (30 min before BOP) | Inhibited carcinogenesis | Cancer incidence of 3% | [8][9] |

Key Signaling Pathways

Several critical signaling pathways are dysregulated in BOP-induced pancreatic cancer, mirroring the molecular landscape of human PDAC. Understanding these pathways is crucial for identifying potential therapeutic targets.

Core Signaling Pathways in Pancreatic Cancer

The diagram below illustrates the interplay of some of the most important signaling pathways implicated in pancreatic cancer development.

Caption: Key signaling pathways involved in pancreatic carcinogenesis.

Role of Specific Pathways in the BOP Model

-

Ras Pathway: As previously mentioned, activating mutations in K-ras are a hallmark of the BOP model and human PDAC.[1][2] This leads to constitutive activation of downstream signaling cascades, such as the MAPK and PI3K/Akt pathways, promoting cell proliferation, survival, and invasion.[10][11]

-

p16/CDKN2A: Inactivation of the p16 tumor suppressor gene, often through aberrant methylation, is frequently observed in the BOP model, mirroring its role in human pancreatic cancer.[2] This leads to dysregulation of the cell cycle.

-

SMAD4: While not as extensively characterized in the BOP model as in human PDAC, alterations in the TGF-β signaling pathway, including SMAD4, are crucial in the progression of pancreatic cancer.[5][12]

-

Growth Factor Signaling: The BOP model is sensitive to growth factors like EGF, which can accelerate carcinogenesis, highlighting the importance of pathways like the EGFR signaling cascade.[1][13]

Histopathology

The BOP-induced pancreatic tumors in Syrian hamsters are predominantly ductal adenocarcinomas, which closely mimic the histopathology of human PDAC.[1][4] The tumors are characterized by the formation of irregular glandular structures lined by atypical cuboidal to columnar epithelial cells, often with a significant desmoplastic stromal reaction.[14] Immunohistochemical studies have shown that the neoplastic cells in BOP-induced tumors stain positive for cytokeratin, a marker of epithelial cells, supporting their ductal origin.[4][15] Furthermore, the expression of proteins like integrin αVβ3 is observed in both early and advanced lesions in this model, similar to human pancreatic cancer.[6]

Conclusion

The this compound-induced pancreatic cancer model in Syrian golden hamsters stands as a robust and clinically relevant tool for pancreatic cancer research. Its ability to faithfully recapitulate the histopathological and molecular characteristics of human PDAC makes it invaluable for investigating the mechanisms of carcinogenesis, identifying novel biomarkers, and evaluating the efficacy of new therapeutic interventions. This in-depth guide provides a foundational understanding for researchers, scientists, and drug development professionals seeking to utilize this powerful preclinical model.

References

- 1. Chemical Induced Pre-Clinical Models of Pancreatic Cancer | Pancreapedia [pancreapedia.org]

- 2. Experimental Animal Models of Pancreatic Carcinogenesis for Prevention Studies and Their Relevance to Human Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Progress in Animal Models of Pancreatic Ductal Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cytokeratin antigen in BOP-induced pancreatic tumors--implications for histogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. spandidos-publications.com [spandidos-publications.com]

- 7. The impact of laparoscopic biopsy of pancreatic lymph nodes with helium and carbon dioxide on port site and liver metastasis in BOP-induced pancreatic cancer in hamster - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Modification of pancreatic carcinogenesis in the hamster model. 2. The effect of partial pancreatectomy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Modification of pancreatic carcinogenesis in the hamster model. 2. The effect of partial pancreatectomy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cancer of the Pancreas: Molecular Pathways and Current Advancement in Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 11. antibody-creativebiolabs.com [antibody-creativebiolabs.com]

- 12. Molecular alterations in pancreatic tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Aberrant signaling pathways in pancreatic cancer: A two compartment view - PMC [pmc.ncbi.nlm.nih.gov]

- 14. medicalsciencejournal.com [medicalsciencejournal.com]

- 15. academic.oup.com [academic.oup.com]

Methodological & Application

Application Notes and Protocols for N-Nitrosobis(2-oxopropyl)amine (BOP) Administration in Syrian Hamsters

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the administration of the pancreatic carcinogen N-Nitrosobis(2-oxopropyl)amine (BOP) in Syrian hamsters. This model is highly relevant for studying pancreatic ductal adenocarcinoma, as the induced tumors share histological and molecular similarities with human pancreatic cancer.[1][2][3]

Introduction

This compound (BOP) is a potent chemical carcinogen used to induce pancreatic tumors in Syrian golden hamsters, creating a reliable and relevant animal model for studying pancreatic cancer.[4][5] This model is instrumental in investigating the mechanisms of pancreatic carcinogenesis, evaluating potential preventative agents, and testing novel therapeutic interventions. BOP administration primarily induces pancreatic duct adenomas and adenocarcinomas.[4] The Syrian hamster is a preferred model due to the histological resemblance of the induced tumors to human pancreatic ductal adenocarcinoma.[2][3]

Experimental Protocols

Animal Model

-

Species: Syrian golden hamsters (Mesocricetus auratus).[4]

-

Sex: Both male and female hamsters can be used, though some studies specify one sex to maintain consistency.[4][7]

-

Housing: Animals should be housed in groups under standard laboratory conditions with ad libitum access to food and water.[4]

BOP Preparation and Handling

-

Chemical: this compound (BOP).

-

Solvent: BOP is typically dissolved in 0.9% saline (sterile physiological saline).[4]

-

Caution: BOP is a potent carcinogen and should be handled with appropriate safety precautions, including the use of personal protective equipment (PPE) such as gloves, a lab coat, and a chemical fume hood.

Administration Protocol

The most common route of administration for BOP is subcutaneous (s.c.) injection.[3][4] Oral administration in drinking water has also been reported but tends to induce a higher incidence of bile duct neoplasms rather than pancreatic tumors.[8]

Subcutaneous Injection Protocol:

-

Dosage: Dosages can range from a single high dose to multiple lower doses. Common protocols include:

-

Injection Site: The injections are typically administered in the dorsal back region.

-

Procedure:

-

Weigh the hamster to determine the correct volume of BOP solution to inject.

-

Gently restrain the hamster.

-

Lift a fold of skin on the back and insert the needle subcutaneously.

-

Inject the calculated volume of BOP solution.

-

Withdraw the needle and return the hamster to its cage.

-

-

Monitoring: Animals should be monitored regularly for signs of toxicity, tumor development (e.g., palpable abdominal masses), and general health status.[12] Symptoms can include weight loss, decreased appetite, and abdominal distension.[12]

-

Termination of Experiment: The experimental endpoint can vary depending on the study's objectives. Short-term studies may terminate at 4 months to examine pre-neoplastic lesions, while longer-term studies may continue for 45 weeks or longer to assess carcinoma development.[6][9]

Quantitative Data Summary

The following tables summarize quantitative data from various studies on BOP-induced pancreatic carcinogenesis in Syrian hamsters.

Table 1: Tumor Incidence and Multiplicity with Different BOP Dosing Regimens

| BOP Dosage and Schedule | Duration of Study | Pancreatic Carcinoma Incidence | Pancreatic Tumor Multiplicity (per animal) | Other Tumor Types Observed | Reference |

| Single s.c. injection of 20 mg/kg | 102 weeks | 9-18% | Not specified | Not specified | [9] |

| Three weekly s.c. injections of 20 mg/kg | 45 weeks | 59-66% | Higher in energy-restricted groups | Not specified | [9] |

| Weekly s.c. injections of 10 mg/kg for life | As early as 13 weeks | High incidence | Not specified | Lung, liver, kidney | [4] |

| Weekly s.c. injections of 5 mg/kg for life | Not specified | High incidence | Not specified | Lung, liver, kidney | [4] |

| Weekly s.c. injections of 2.5 mg/kg for life | Not specified | High incidence | Not specified | Lung, liver, kidney | [4] |

| Weekly s.c. injections of 10 mg/kg for 6 weeks | 80 days post-treatment | Control group: 100% mortality | Not specified | Not specified | [7] |

| Weekly s.c. injections of 10 mg/kg for 19 weeks | 11 weeks post-last injection | 44% | Not specified | Bronchial carcinomas | [11] |

| Weekly s.c. injections of 10 mg/kg for 4 weeks | 30 weeks post-first injection | 16/18 hamsters (carcinoma in situ) | Pseudoductular and ductular adenomas in nearly all hamsters | Lung, liver, nasal cavity | [1] |

Table 2: Influence of Modulating Factors on BOP-Induced Pancreatic Carcinogenesis

| Modulating Factor | BOP Protocol | Key Findings | Reference |

| High-fat (20% lard) vs. Low-fat (5% lard) diet | Three weekly s.c. injections of 20 mg/kg | High-fat diet enhanced pancreatic carcinogenesis, increasing the number of large ductal complexes and intraductal hyperplasia with atypia. | [6] |

| Dietary Energy Restriction (10%, 20%, or 40%) | Single or three weekly s.c. injections of 20 mg/kg | Did not inhibit pancreatic carcinoma incidence. Tumor multiplicity was higher in the 40% energy restriction group in the multiple injection study. | [9] |

| Partial Pancreatectomy (PP) | Single s.c. injection of 20 mg/kg | BOP given 1 week after PP significantly enhanced carcinogenesis. BOP given 30 minutes after surgery inhibited carcinogenesis. | [10] |

| Dietary Selenium (Se) | Not specified | High-Se diets increased pancreatic carcinoma yield under certain conditions, differing between sexes. | [13] |

| Epidermal Growth Factor (EGF) | 19 weekly s.c. injections of 10 mg/kg | EGF co-administration increased pancreatic cancer incidence from 44% to 75%. | [11] |

Experimental Workflow and Diagrams

Experimental Workflow for BOP-Induced Pancreatic Carcinogenesis

The following diagram illustrates a typical experimental workflow for inducing pancreatic cancer in Syrian hamsters using BOP.

Caption: Experimental workflow for BOP-induced pancreatic carcinogenesis in Syrian hamsters.

Note on Signaling Pathways: While BOP-induced pancreatic tumors in Syrian hamsters are known to harbor K-ras mutations, detailed signaling pathway diagrams are not provided in the referenced literature. The primary molecular event highlighted is the activation of the K-ras oncogene.[1][2]

References

- 1. Chemical Induced Pre-Clinical Models of Pancreatic Cancer | Pancreapedia [pancreapedia.org]

- 2. Experimental Animal Models of Pancreatic Carcinogenesis for Prevention Studies and Their Relevance to Human Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Experimental Use of Syrian Hamsters - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. A potent pancreatic carcinogen in Syrian hamsters: this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. Treatment of this compound-induced pancreatic cancer in Syrian golden hamsters with D-Trp-6-LH-RH and somatostatin analogue RC-160 microcapsules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The effect of this compound after oral administration to hamsters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Dietary energy restriction does not inhibit pancreatic carcinogenesis by N-nitrosobis-2-(oxopropyl)amine in the Syrian hamster - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Modification of pancreatic carcinogenesis in the hamster model. 2. The effect of partial pancreatectomy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Pancreatic cancer in the Syrian hamster induced by N-nitrosobis(2-oxopropyl)-amine: cocarcinogenic effect of epidermal growth factor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Tumors and Cancers in Hamsters | PetMD [petmd.com]

- 13. Enhancement of BOP-induced pancreatic carcinogenesis in selenium-fed Syrian golden hamsters under specific dietary conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Subcutaneous Injection of N-Nitrosobis(2-oxopropyl)amine (BOP) in Cancer Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Nitrosobis(2-oxopropyl)amine (BOP) is a potent chemical carcinogen widely utilized in preclinical cancer research to induce tumor formation in laboratory animals. Subcutaneous administration of BOP is a well-established method for developing various cancer models, most notably pancreatic ductal adenocarcinoma (PDAC) in Syrian golden hamsters. This model is of particular interest as it closely mimics the histopathological and molecular characteristics of human PDAC, including the presence of mutations in the K-ras oncogene.[1][2] These BOP-induced cancer models serve as invaluable tools for studying carcinogenesis, evaluating novel therapeutic agents, and developing preventative strategies.

This document provides detailed application notes and standardized protocols for the subcutaneous injection of BOP to induce cancer in animal models, with a primary focus on pancreatic cancer in Syrian hamsters.

Data Presentation

Table 1: Summary of BOP Dosing Regimens and Tumor Outcomes in Syrian Hamsters

| BOP Dose | Administration Schedule | Duration | Primary Tumor Type | Tumor Incidence | Other Tumor Types | Reference |

| 10 mg/kg | Weekly s.c. injection | 4 weeks | Pancreatic, Lung, Liver, Nasal Cavity | Not specified | - | [3] |

| 10 mg/kg | Weekly s.c. injection | 10 weeks | Pancreatic Cancer | 23.6% (13/55 hamsters) | - | [4] |

| 10 mg/kg | Weekly s.c. injection | 19 weeks | Pancreatic Adenocarcinoma | 44% | Bronchial Carcinomas | [5] |

| 20 mg/kg | Single s.c. injection | - | Pancreatic Ductal/Ductular Tumors | 3% - 31% (influenced by surgical intervention) | - | [6] |

| 20 mg/kg | s.c. injections at 5, 6, and 7 weeks of age | 3 weeks | Pre-neoplastic Pancreatic Lesions | High | - | |

| 50 mg/kg and 20 mg/kg | s.c. injection at week 0 and 1, respectively | 2 weeks | Pancreatic Carcinoma | Increased with sucrose-rich diet | - | [7] |

| 70 mg/kg | Single s.c. injection followed by augmentation regimen | - | Pancreatic Ductal Cell Hyperplasia, Atypical Hyperplasia, Intraductal Carcinomas | High | - | [8] |

Table 2: Species-Specific Carcinogenic Effects of Subcutaneous BOP Injection

| Animal Model | Primary Target Organs for Carcinogenesis | Reference |

| Syrian Golden Hamster | Pancreas (Ductal Adenocarcinoma), Lung, Liver, Gallbladder | [3][9] |

| MRC Rats | Thyroid Gland (60%), Colon (67%), Liver (53%), Kidneys (27%), Urinary Bladder (33%), Urethra (73%), Respiratory Tract (20%) | [10] |

| Fischer F-344 Rats (newborn) | Liver (Hepatocellular Carcinoma, 46-53%), Kidney (Nephroblastoma, 11-21%), Testis (Gonadal Stromal Tumors, 68% in males) | [11] |

Experimental Protocols

Protocol 1: Induction of Pancreatic Ductal Adenocarcinoma in Syrian Hamsters

Materials:

-

This compound (BOP)

-

Sterile saline solution (0.9% NaCl)

-

Syrian golden hamsters (male or female, 6-8 weeks old)

-

Sterile syringes and needles (25-27 gauge)

-

Personal Protective Equipment (PPE): lab coat, gloves, safety glasses

Procedure:

-

Animal Acclimation: Upon arrival, allow the hamsters to acclimate to the animal facility for at least one week under standard housing conditions (12-hour light/dark cycle, controlled temperature and humidity, ad libitum access to standard chow and water).

-

Preparation of BOP Solution:

-

Caution: BOP is a potent carcinogen and should be handled with extreme care in a chemical fume hood using appropriate PPE.

-

On the day of injection, prepare a fresh solution of BOP in sterile saline.

-

For a 10 mg/kg dose, dissolve the required amount of BOP in saline to achieve a final concentration that allows for an injection volume of approximately 0.1-0.2 mL per 100g of body weight. For example, to prepare a 1 mg/mL solution, dissolve 10 mg of BOP in 10 mL of sterile saline.

-

-

Animal Handling and Injection:

-

Weigh each hamster to determine the precise injection volume.

-

Gently restrain the hamster.

-

Lift the loose skin on the back, between the shoulder blades, to create a tent.

-

Insert the needle into the subcutaneous space at the base of the skin tent, being careful not to puncture the underlying muscle.

-

Inject the calculated volume of the BOP solution.

-

Withdraw the needle and gently massage the injection site to aid dispersion of the solution.

-

-

Dosing Schedule:

-

Monitoring and Endpoint:

-

Monitor the animals daily for any signs of toxicity, such as weight loss, lethargy, or rough coat.

-

Palpate the abdomen weekly to check for the development of pancreatic tumors, although this can be challenging.

-

Tumor development is expected within 20-30 weeks from the first injection.[3][4]

-

Euthanize the animals when they show signs of significant distress (e.g., >20% weight loss, abdominal distension, jaundice) or at the predetermined experimental endpoint.

-

Perform a thorough necropsy to collect the pancreas and other organs for histopathological analysis.

-

Visualizations

Signaling Pathway

Caption: BOP-induced pancreatic carcinogenesis signaling pathway.

Experimental Workflow

Caption: Experimental workflow for BOP-induced pancreatic cancer.

References

- 1. Experimental Animal Models of Pancreatic Carcinogenesis for Prevention Studies and Their Relevance to Human Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. K-ras and p53 mutations in hamster pancreatic ductal adenocarcinomas and cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Chemical Induced Pre-Clinical Models of Pancreatic Cancer | Pancreapedia [pancreapedia.org]

- 4. FDG-PET in the detection of early pancreatic cancer in a BOP hamster model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pancreatic cancer in the Syrian hamster induced by N-nitrosobis(2-oxopropyl)-amine: cocarcinogenic effect of epidermal growth factor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Modification of pancreatic carcinogenesis in the hamster model. 2. The effect of partial pancreatectomy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Promoting Effects of Sucrose-rich Diet on N-Nitrosobis (2-oxopropyl) amine-induced Pancreatic Carcinogenesis in Hamsters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. K-ras gene mutation in early ductal lesions induced in a rapid production model for pancreatic carcinomas in Syrian hamsters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A potent pancreatic carcinogen in Syrian hamsters: this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Carcinogenicity of N-nitrosobis(2-hydroxypropyl)amine and this compound in MRC rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Carcinogenic effect of N-nitrosobis (2-oxopropyl)amine in newborn rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Oral Administration of N-Nitrosobis(2-oxopropyl)amine (BOP) in Research Animals

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the oral administration of N-Nitrosobis(2-oxopropyl)amine (BOP), a potent carcinogen used to induce tumors in research animals, particularly pancreatic ductal adenocarcinoma in Syrian golden hamsters.

Application Notes

This compound (BOP) is a chemical carcinogen widely used in experimental cancer research to induce tumors in various organs, with a particular tropism for the pancreas in Syrian golden hamsters.[1][2] This model is highly relevant to human pancreatic cancer, as it shares similar histological and molecular characteristics, including mutations in the K-ras gene.[3][4] Oral administration of BOP, typically through drinking water, has been shown to induce a high incidence of intra- and extrahepatic bile duct neoplasms, with fewer pancreatic neoplasms compared to subcutaneous administration.[5] The carcinogenicity of BOP is species-specific, inducing thyroid gland tumors in rats and lung and liver tumors in mice.[4]

The mechanism of BOP-induced carcinogenesis involves the alkylation of DNA and macromolecules in target organs such as the liver, kidneys, pancreas, and lungs.[3] This leads to a sequence of pathological changes, starting with acinar cell necrosis and degeneration, followed by ductal epithelium hyperplasia, and culminating in the development of adenocarcinomas.[3] The selection of animal model, dose, and route of administration is critical and depends on the research objectives. Syrian golden hamsters are the most common model for studying pancreatic cancer using BOP.[3]

Safety Precautions

N-nitrosamines are classified as reasonably anticipated to be carcinogenic.[6] All handling of BOP and animals administered with the compound must be performed in a certified Biological Safety Cabinet (BSC).[6] Appropriate personal protective equipment (PPE), including gloves, lab coats, and respiratory protection, should be used. Special care must be taken when handling animal waste and bedding, as BOP and its metabolites can be excreted.[6]

Experimental Protocols

Protocol 1: Induction of Pancreatic and Biliary Neoplasms in Syrian Golden Hamsters via Drinking Water

This protocol is adapted from studies investigating the effect of oral BOP administration.

Materials:

-

This compound (BOP)

-

Syrian golden hamsters (male and female)

-

Drinking water

-

Animal housing with controlled environment

-

Biological Safety Cabinet (BSC)

Procedure:

-

Animal Acclimatization: Acclimatize Syrian golden hamsters (e.g., 8-week-old) to the laboratory conditions for at least one week prior to the experiment. House them in groups by sex in plastic cages under standard conditions with ad libitum access to a standard pellet diet and water.[1]

-

BOP Solution Preparation: In a BSC, prepare a stock solution of BOP. The final concentration in the drinking water will depend on the desired dosage. For example, to achieve a specific daily dose, the concentration can be calculated based on the average daily water consumption of the hamsters.

-

Administration: Replace the regular drinking water with the BOP-containing water. This method of oral administration was followed for 90 days in one study.[5]

-

Monitoring: Monitor the animals daily for any signs of toxicity, such as weight loss, lethargy, or changes in behavior. Record body weight weekly.

-

Termination and Necropsy: At the end of the study period (e.g., 90 days of administration followed by a period of observation), euthanize the animals.[5] Perform a complete necropsy, with special attention to the pancreas, liver, lungs, and kidneys.

-

Histopathology: Collect tissue samples from the pancreas, liver, and other organs showing gross abnormalities. Fix the tissues in 10% neutral buffered formalin, process, and embed in paraffin. Section the tissues and stain with hematoxylin and eosin (H&E) for microscopic examination to identify and classify neoplastic and preneoplastic lesions.

Protocol 2: Investigation of Promoting Effects on BOP-Induced Pancreatic Carcinogenesis

This protocol is designed to assess the effect of a promoting agent (e.g., a specific diet) following BOP initiation.

Materials:

-

This compound (BOP)

-

Syrian golden hamsters (male)

-

Control and experimental diets (e.g., standard diet vs. sucrose-rich diet)[7]

-